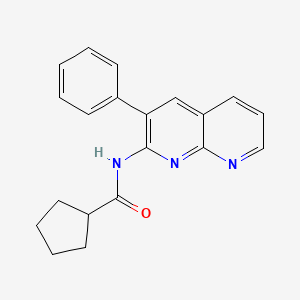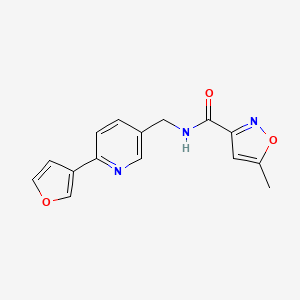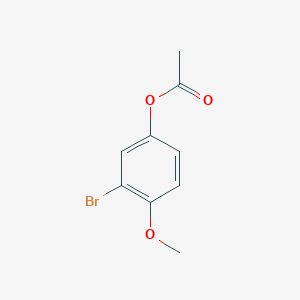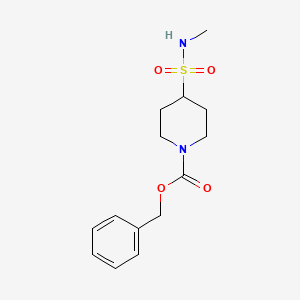![molecular formula C17H24N6O2 B2821392 7-(2-buten-1-yl)-1-isopropyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 950245-16-6](/img/structure/B2821392.png)
7-(2-buten-1-yl)-1-isopropyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Buten-1-yl)-1-isopropyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex heterocyclic compound that belongs to the class of triazine derivatives
Métodos De Preparación
The synthesis of 7-(2-buten-1-yl)-1-isopropyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under acidic or basic conditions. Industrial production methods may involve the use of microwave-assisted synthesis, solid-phase synthesis, or metal-catalyzed reactions to improve yield and efficiency .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazine ring, often using reagents like alkyl halides or amines.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antifungal, anticancer, and antiviral agent.
Medicine: Its derivatives are being explored for their cardiotonic, anti-HIV, and analgesic properties.
Industry: It is used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 7-(2-buten-1-yl)-1-isopropyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to chelate iron ions, thereby disrupting cellular processes essential for cancer cell proliferation .
Comparación Con Compuestos Similares
Similar compounds include other triazine derivatives such as:
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds also exhibit significant biological activities and are used as iron chelators in cancer therapy.
Pyrimido[4″,5″5′,6′]-[1,2,4]triazino[3′,4′3,4]triazino[5,6-b]indoles: These compounds have been studied for their anticancer activity and molecular docking studies.
The uniqueness of 7-(2-buten-1-yl)-1-isopropyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione lies in its specific structural features and the diverse range of biological activities it exhibits.
Propiedades
IUPAC Name |
7-[(E)-but-2-enyl]-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-7-8-9-21-15(24)13-14(20(6)17(21)25)18-16-22(13)12(5)11(4)19-23(16)10(2)3/h7-8,10,12H,9H2,1-6H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZXJHVTTHJTAX-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2C(C(=NN3C(C)C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2C(C(=NN3C(C)C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2821310.png)

![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821315.png)
![3-Cyclopropylidene-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2821316.png)
![1-{3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole](/img/structure/B2821317.png)
![N-(2,6-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2821318.png)
![1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2821319.png)
![Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2821320.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide](/img/structure/B2821321.png)



![4-{2-[4-(3-Iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2821328.png)
![3-allyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2821332.png)
